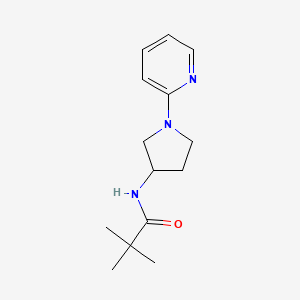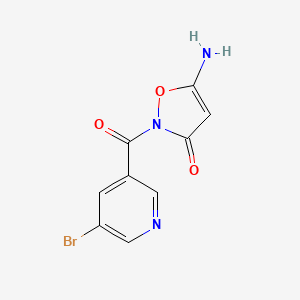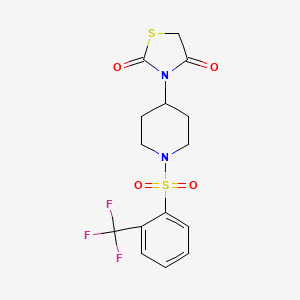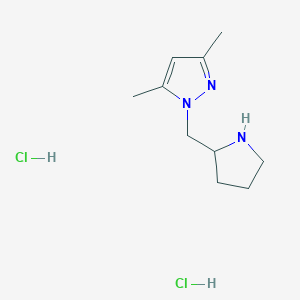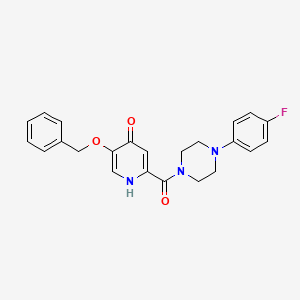
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Attachment of the pyridinone moiety: This step involves the reaction of the piperazine derivative with a suitable pyridinone precursor under specific conditions, such as heating in the presence of a base.
Benzyloxy group introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, piperazine derivatives are often studied for their potential as neurotransmitter modulators. This compound could be investigated for its effects on serotonin or dopamine receptors.
Medicine
Potential medicinal applications include the development of new drugs for neurological disorders, given the compound’s structural similarity to known pharmacologically active piperazine derivatives.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one would depend on its specific interactions with biological targets. Potential molecular targets include:
Neurotransmitter receptors: The compound might interact with serotonin or dopamine receptors, modulating their activity.
Enzymes: It could inhibit or activate specific enzymes involved in neurotransmitter metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler piperazine derivative with known pharmacological activity.
Benzyloxy derivatives: Compounds with similar benzyloxy groups that exhibit various biological activities.
Uniqueness
The uniqueness of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one lies in its combined structural features, which may confer distinct pharmacological properties compared to simpler piperazine or benzyloxy derivatives.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-6-8-19(9-7-18)26-10-12-27(13-11-26)23(29)20-14-21(28)22(15-25-20)30-16-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCLHXACBWGACY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)
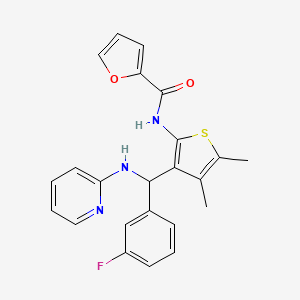
![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

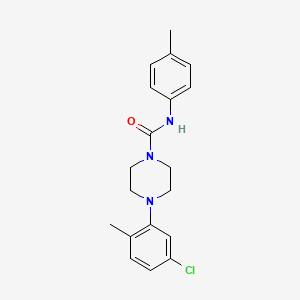
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)
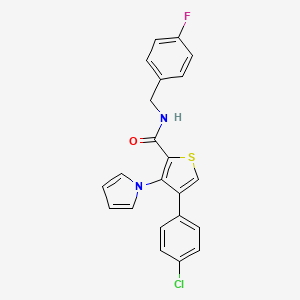
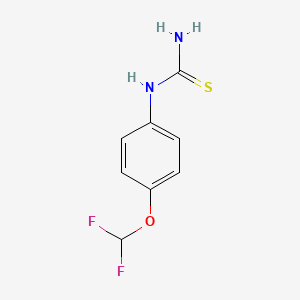
![4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2365822.png)
![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)
